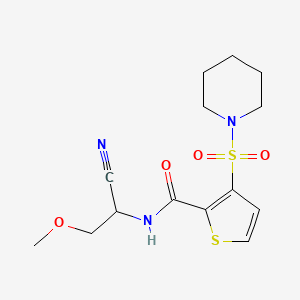

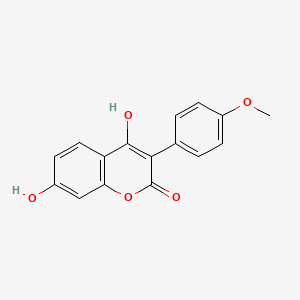

![molecular formula C5H6BrN5 B2366088 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amin;hydrobromid CAS No. 2567503-62-0](/img/structure/B2366088.png)

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amin;hydrobromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide” is a heterocyclic organic compound . It consists of a 1,2,4-triazole substituted with an amino group .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involves various methods. One method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has been studied using various methods such as DFT B3LYP/6-311++ (2d,2p) method . The parameters of the intramolecular hydrogen bonds were calculated in terms of “atoms in molecules” theory (AIM), and their effect on the stability of the tautomeric forms was assessed .Chemical Reactions Analysis

The chemical reactions of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involve various processes. For instance, the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides resulted in the target compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide include its appearance as a yellow solid with a melting point of 328–330 °C . Its IR (KBr) is 3,375, 3,100 (2NH), 1,701 (C=O); 1 H NMR (DMSO- d 6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable); 13 C NMR (DMSO- d 6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Wissenschaftliche Forschungsanwendungen

- Triazolopyridin-Derivate, einschließlich 1,2,4-Triazolo[4,3-a]pyridin-3-amin, wurden für ihre antimykotische Aktivität erkannt . Forscher untersuchen ihre Wirksamkeit gegen Pilzinfektionen und ihre Wirkmechanismen.

- Diese Verbindung hat antibakterielle Eigenschaften gezeigt . Die Untersuchung ihrer Auswirkungen auf Bakterienstämme und das Verständnis ihres Wirkmechanismus könnten zu neuartigen antibakteriellen Wirkstoffen führen.

- Triazolopyridine wurden als potenzielle Antiepileptika untersucht . Forscher untersuchen ihre Auswirkungen auf die neuronale Aktivität und bewerten ihre Sicherheit und Wirksamkeit.

- Die antioxidativen Eigenschaften der Verbindung sind von Interesse . Das Verständnis ihrer Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen, ist für therapeutische Anwendungen von entscheidender Bedeutung.

- Triazolopyridine wurden als herbizide Mittel untersucht . Forscher beurteilen ihre Auswirkungen auf die Unkrautbekämpfung und ihre Selektivität gegenüber Zielpflanzen.

Antifungal-Eigenschaften

Antibakterielle Aktivität

Antiepileptisches Potenzial

Antioxidative Wirkungen

Herbizide Anwendungen

Safety and Hazards

The safety data sheet for [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including signal transduction, oxygen sensing, and immune response, respectively .

Mode of Action

It’s known that triazolopyridine derivatives can bind to their targets and modulate their activity . This interaction can lead to changes in the biological processes regulated by these targets.

Biochemical Pathways

Given the known targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response .

Result of Action

Based on the known effects of triazolopyridine derivatives, it can be inferred that this compound may have potential antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects.

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate . This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression. Additionally, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has been shown to inhibit myeloperoxidase, an enzyme involved in inflammatory responses . The compound’s ability to interact with these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate . By modulating these pathways, the compound can affect gene expression and cellular metabolism. In cancer cells, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide exerts its effects through various mechanisms. One key mechanism is the inhibition of cyclic adenosine monophosphate phosphodiesterase, which leads to increased levels of cyclic adenosine monophosphate within cells . This elevation in cyclic adenosine monophosphate can activate protein kinase A, resulting in the phosphorylation of target proteins and subsequent changes in gene expression. Additionally, the compound’s interaction with myeloperoxidase inhibits the enzyme’s activity, reducing the production of reactive oxygen species and mitigating inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide in animal models vary with dosage. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is crucial for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

Within cells, [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s subcellular localization is influenced by various factors, including its chemical structure and post-translational modifications. Understanding the subcellular distribution of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBLDVSFJFNQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

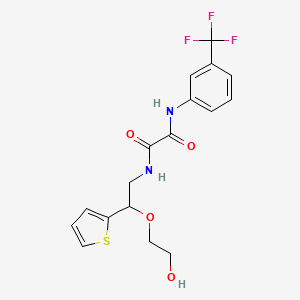

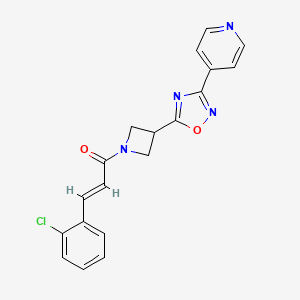

![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

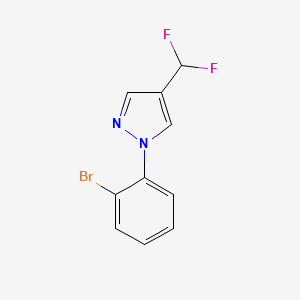

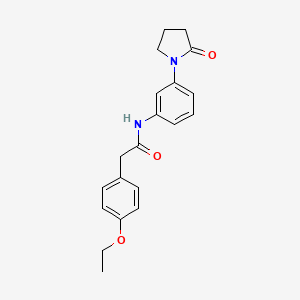

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

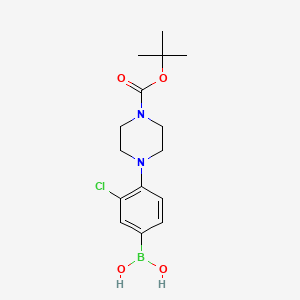

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)